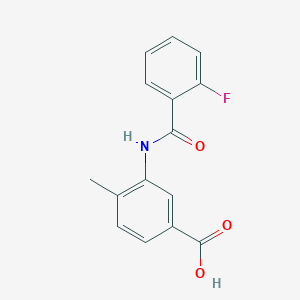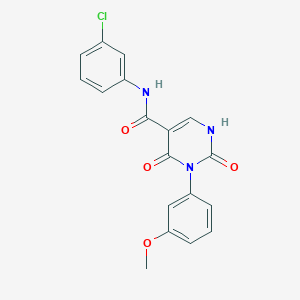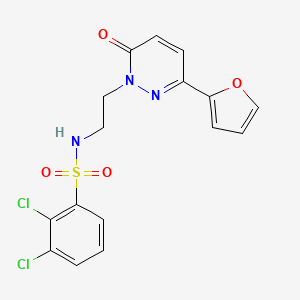![molecular formula C25H17NO6 B2502060 3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione CAS No. 220957-59-5](/img/structure/B2502060.png)
3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyran derivatives are six-membered oxygen-containing ring systems that have attracted the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
Synthesis Analysis
A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions . This review focuses on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis .Molecular Structure Analysis
Pyran is an unsaturated six-membered oxygen-containing heterocycle. The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2H or 4H-pyran molecule .Chemical Reactions Analysis
Plenty of reports have been published on multicomponent reactions for synthesizing a large number of pyran derivatives including tetrahydrobenzo[b]pyrans, benzo[g]chromenes, pyrano[2,3-d]pyrimidinone, pyrano[2,3-c]pyrazole and pyrano[3,2-c]quinolines .Scientific Research Applications
Overview of Coumarin Derivatives
Coumarins and their derivatives, including hydroxycoumarins, have been identified as significant due to their extensive physical, chemical, and biological properties. These compounds serve as crucial precursors in pharmaceutical, perfumery, and agrochemical industries. The synthesis and reactivity of 3-hydroxycoumarin, a compound with considerable chemical and biological significance, are well-documented. Its derivatives, such as pyrido[2,3-c]coumarins and chromeno[4,3-e][1,3]oxazines, showcase notable heterocyclic compounds obtained from 3-hydroxycoumarin, highlighting its importance in genetics, pharmacology, and microbiology (Yoda, 2020).
Applications in Synthesis of Heterocycles
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries, indicates the importance of pyranopyrimidine cores. These scaffolds, developed through diverse catalytic applications, demonstrate the versatility of hybrid catalysts in synthesizing heterocyclic compounds, including the target compound's structural family. This approach broadens the scope of synthetic applications and bioavailability of such compounds (Parmar, Vala, & Patel, 2023).
Detoxification and Anticarcinogenic Potential
Certain derivatives of coumarin and pyranones exhibit significant biological activities, including the detoxification of carcinogens like benzo[a]pyrene. Probiotics and lactic acid bacteria have been studied for their capacity to bind with carcinogenic contaminants, suggesting an environmentally friendly and cost-effective method for the biological detoxification of such compounds in food systems. This highlights the potential of using coumarin and pyranone derivatives in mitigating carcinogenic risks associated with environmental contaminants (Shoukat, 2020).
Future Directions
properties
IUPAC Name |
3-[[(Z)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO6/c1-15-12-21-18(24(29)31-15)13-20(25(30)32-21)26-14-19(22(27)16-8-4-2-5-9-16)23(28)17-10-6-3-7-11-17/h2-14,27H,1H3/b22-19-,26-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWEWMCDXJWMS-VFXIWZKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C(C(=O)O2)N=C/C(=C(\C3=CC=CC=C3)/O)/C(=O)C4=CC=CC=C4)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)



![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)
![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)